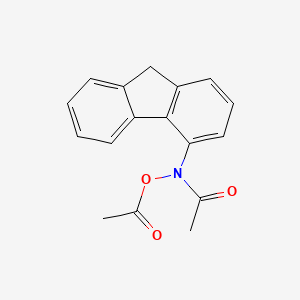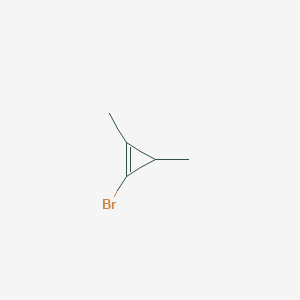
Ether, bis(isothiocyanomethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ether, bis(isothiocyanomethyl) is a chemical compound with the molecular formula C₄H₄N₂OS₂. It is also known as isothiocyanato(isothiocyanatomethoxy)methane. This compound contains two isothiocyanate groups attached to a central ether linkage, making it a unique and interesting molecule for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ether, bis(isothiocyanomethyl) can be achieved through several methods. One common approach involves the reaction of an alcohol with an isothiocyanate in the presence of a base. The Williamson ether synthesis is a widely used method for preparing ethers, including bis(isothiocyanomethyl) ether. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .
Industrial Production Methods
Industrial production of ether, bis(isothiocyanomethyl) typically involves large-scale synthesis using similar methods to those used in laboratory settings. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency and yield of the reaction . Additionally, microwave-assisted synthesis and solvent-free micellar conditions have been explored as environmentally friendly and efficient methods for producing ethers .
化学反応の分析
Types of Reactions
Ether, bis(isothiocyanomethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or thioureas.
Substitution: The isothiocyanate groups can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding thioureas, carbamates, or dithiocarbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Thioureas, carbamates, and dithiocarbamates.
科学的研究の応用
Ether, bis(isothiocyanomethyl) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound’s isothiocyanate groups are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify proteins and enzymes.
Industry: It is used in the production of polymers and as a cross-linking agent in materials science .
作用機序
The mechanism of action of ether, bis(isothiocyanomethyl) involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups in proteins and enzymes, leading to the formation of thioureas, dithiocarbamates, and carbamates. This reactivity allows the compound to modify biological molecules, potentially altering their function and activity .
類似化合物との比較
Similar Compounds
- Bis(1-isothiocyanatoethyl) ether
- Bis(2-isothiocyanatoethyl) ether
- Bis(3-isothiocyanatopropyl) ether
Uniqueness
Ether, bis(isothiocyanomethyl) is unique due to its specific structure, which includes two isothiocyanate groups attached to a central ether linkage. This structure imparts distinct reactivity and properties compared to other similar compounds. The presence of the isothiocyanate groups makes it particularly useful in applications requiring the modification of biological molecules .
特性
CAS番号 |
63918-92-3 |
|---|---|
分子式 |
C4H4N2OS2 |
分子量 |
160.2 g/mol |
IUPAC名 |
isothiocyanato(isothiocyanatomethoxy)methane |
InChI |
InChI=1S/C4H4N2OS2/c8-3-5-1-7-2-6-4-9/h1-2H2 |
InChIキー |
HKNQJEYPYMYISH-UHFFFAOYSA-N |
正規SMILES |
C(N=C=S)OCN=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)









![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)


